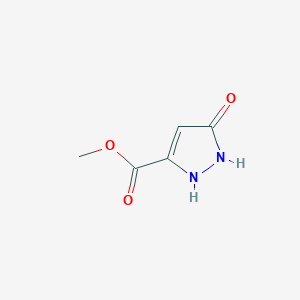
methyl 5-hydroxy-1H-pyrazole-3-carboxylate
Vue d'ensemble
Description
Methyl 5-hydroxy-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds, characterized by a 5-membered ring with two adjacent nitrogen atoms. Methyl 5-hydroxy-1H-pyrazole-3-carboxylate features a hydroxy group at the 5-position and a carboxylate ester at the 3-position of the pyrazole ring, with a methyl ester group attached to it .
Synthesis Analysis
The synthesis of methyl 5-hydroxy-1H-pyrazole-3-carboxylate was achieved through a one-pot, two-component reaction involving phenyl hydrazine and dimethyl acetylene dicarboxylate (DMAD) at reflux temperature. The reaction was carried out in a mixture of toluene and dichloromethane as solvents . This method represents a straightforward approach to synthesize pyrazole derivatives, which are often used as intermediates in the preparation of more complex molecules for pharmaceutical and material science applications.
Molecular Structure Analysis
The molecular structure of methyl 5-hydroxy-1H-pyrazole-3-carboxylate was determined by single-crystal X-ray diffraction studies. The compound crystallized in the monoclinic space group P21/c, with specific unit cell dimensions provided in the study . The crystal structure analysis is crucial for understanding the three-dimensional arrangement of atoms within the molecule, which can influence its reactivity and interaction with other molecules.
Chemical Reactions Analysis
While the specific chemical reactions of methyl 5-hydroxy-1H-pyrazole-3-carboxylate are not detailed in the provided papers, pyrazole derivatives are known to participate in various chemical reactions. These can include cyclocondensation, hydrogen bond formation, and interactions with other functional groups present in the molecule. For instance, the presence of a hydroxy group can lead to the formation of hydrogen bonds, which can stabilize the molecular structure or facilitate reactions with other compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 5-hydroxy-1H-pyrazole-3-carboxylate, such as solubility, melting point, and stability, are influenced by its molecular structure. The presence of functional groups like the hydroxy and carboxylate ester can affect the compound's polarity, hydrogen bonding capacity, and overall reactivity. The thermal stability of related pyrazole derivatives has been studied using thermogravimetric analysis, indicating that these compounds are generally stable up to certain temperatures . Additionally, the optical properties, such as UV-vis absorption and fluorescence, can be influenced by the substituents on the pyrazole ring, as seen in related studies .
Applications De Recherche Scientifique
1. Inhibition of Plasmodium falciparum Dihydroorotate Dehydrogenase
- Application Summary : This compound has been evaluated for its binding in the active site of dihydroorotate dehydrogenase of Plasmodium falciparum (PfDHODH), a key enzyme in the life cycle of the malaria parasite .
- Methods of Application : The compound was prepared by two-step syntheses via enaminone-type reagents or key intermediates .
- Results : Testing the pyrazole derivatives for the inhibition of PfDHODH showed that 1-(naphthalene-2-yl)-5-hydroxy-1H-pyrazole-4-carboxylate and 1-(naphthalene-2-yl)-, 1-(2,4,6-trichlorophenyl)-, and 1-[4-(trifluoromethyl)phenyl]-3-hydroxy-1H-pyrazole-4-carboxylates (~30% inhibition) were slightly more potent than a known inhibitor .
2. Crystal Structure Analysis
- Application Summary : The crystal structure of this compound has been analyzed .
- Methods of Application : The compound was prepared by a one-pot, two-component reaction of an equimolar mixture of phenyl hydrazine and dimethyl acetylene dicarboxylate (DMAD) at reflux temperature for 2 h in a mixture of toluene and dichloromethane as solvent .
- Results : The compound was crystallized from an ethanol solution in monoclinic space group P21/c with unit cell dimensions a = 9.5408 (16), b = 9.5827 (16), c = 11.580 (2) Å, β = 105.838 (3)°, V = 1018.5 (3) Å3, Z = 4 .
3. D-Amino Acid Oxidase Inhibition
- Application Summary : This compound is a potent and selective D-amino acid oxidase (DAO) inhibitor that protects DAO cells from oxidative stress induced by D-Serine .
- Results : The compound specifically prevents formalin-induced tonic pain .
4. Dihydroorotate Dehydrogenase Inhibitors
- Application Summary : This compound can be used as Dihydroorotate Dehydrogenase (DHODH) inhibitors to treat diseases .
5. Dihydroorotate Dehydrogenase Inhibitors
Safety And Hazards
Propriétés
IUPAC Name |
methyl 5-oxo-1,2-dihydropyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c1-10-5(9)3-2-4(8)7-6-3/h2H,1H3,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJZOTYGFHOHMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)NN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801006954 | |
| Record name | Methyl 3-hydroxy-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801006954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-hydroxy-1H-pyrazole-3-carboxylate | |
CAS RN |
86625-25-4, 1018446-60-0 | |
| Record name | Methyl 3-hydroxy-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801006954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Hydroxy-1H-pyrazole-3-carboxylic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,7-dichloro-1H-imidazo[4,5-b]pyridine](/img/structure/B1311059.png)

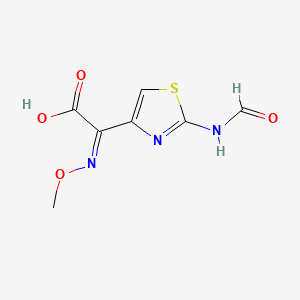
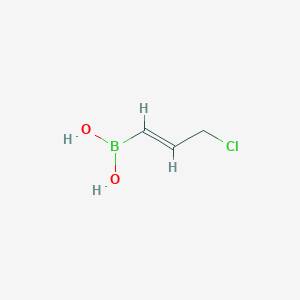

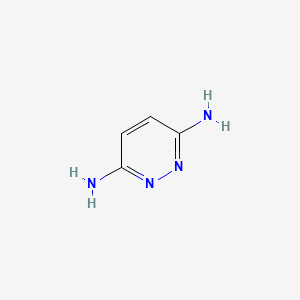
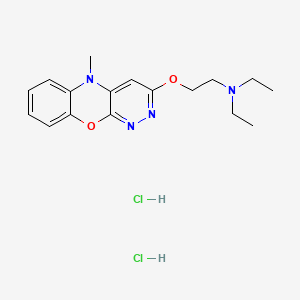
![5,5,7,7-Tetramethyl-4-oxido-3-phenylfuro[3,4-e][1,2,4]triazin-4-ium](/img/structure/B1311102.png)


![2-Propenal, 2-methyl-3-[4-(1-methylethyl)phenyl]-](/img/structure/B1311114.png)


